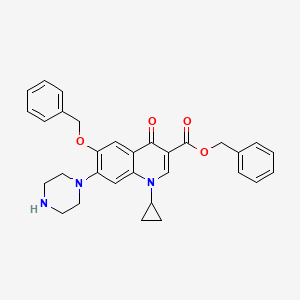

6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester

Description

Properties

IUPAC Name |

benzyl 1-cyclopropyl-4-oxo-6-phenylmethoxy-7-piperazin-1-ylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31N3O4/c35-30-25-17-29(37-20-22-7-3-1-4-8-22)28(33-15-13-32-14-16-33)18-27(25)34(24-11-12-24)19-26(30)31(36)38-21-23-9-5-2-6-10-23/h1-10,17-19,24,32H,11-16,20-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDDEIHDSMWOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)OCC5=CC=CC=C5)C(=O)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation of the Carboxylic Acid Group

The esterification of ciprofloxacin’s carboxylic acid is a critical first step to enhance solubility and prevent undesired side reactions during subsequent modifications. This process typically employs tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst in a biphasic system.

Procedure :

-

Ciprofloxacin (1.0 equiv) is dissolved in dichloromethane (DCM) with benzyl bromide (1.2 equiv) and TBAI (0.1 equiv).

-

Aqueous sodium hydroxide (2.0 M, 2.0 equiv) is added, and the mixture is stirred at 25°C for 12–24 hours.

-

The organic layer is isolated, washed with brine, and concentrated to yield the benzyl ester intermediate.

Defluorination and Benzyloxy Substitution

The 6-fluoro group in ciprofloxacin is replaced via nucleophilic aromatic substitution (SNAr) using benzyl alcohol under basic conditions.

Procedure :

-

The benzyl-protected ciprofloxacin (1.0 equiv) is reacted with benzyl alcohol (3.0 equiv) in dimethylformamide (DMF).

-

Potassium carbonate (2.5 equiv) is added, and the reaction is heated to 80°C for 48 hours.

-

The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Key Insight :

The electron-withdrawing quinolone core activates the 6-position for SNAr, enabling fluoride displacement by the benzyloxide ion.

Optimization of Reaction Conditions

Esterification Efficiency

Variations in catalyst loading and solvent systems significantly impact yields:

| Condition | Catalyst (TBAI) | Solvent | Yield (%) |

|---|---|---|---|

| Standard | 0.1 equiv | DCM/H₂O | 84 |

| Reduced catalyst | 0.05 equiv | DCM/H₂O | 63 |

| Alternative solvent | 0.1 equiv | THF/H₂O | 71 |

Defluorination Parameters

Elevated temperatures (>80°C) and prolonged reaction times (>40 hours) are required for complete conversion, as lower temperatures result in incomplete substitution.

Characterization and Analytical Data

Spectral Confirmation

Chemical Reactions Analysis

Types of Reactions

6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted ciprofloxacin derivatives depending on the nucleophile used.

Scientific Research Applications

6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: Studied for its potential antibacterial activity and its interactions with bacterial enzymes.

Medicine: Investigated for its potential as a new antibiotic with improved properties compared to ciprofloxacin.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester is similar to that of ciprofloxacin. It targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

Ciprofloxacin: The parent compound, widely used as an antibiotic.

Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness

6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester is unique due to its structural modifications, which can potentially offer improved pharmacokinetic properties, reduced side effects, and enhanced antibacterial activity compared to its parent compound, ciprofloxacin.

Biological Activity

6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester is a novel derivative of ciprofloxacin, a widely used fluoroquinolone antibiotic. This compound features significant structural modifications, including the replacement of a fluorine atom with a benzyloxy group and the esterification of the carboxylic acid group with a benzyl group. These alterations aim to enhance its pharmacokinetic and pharmacodynamic properties, potentially leading to improved antibacterial efficacy and reduced side effects compared to its parent compound.

The mechanism of action for this compound is akin to that of ciprofloxacin, primarily targeting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial cell division, ultimately leading to cell death .

Pharmacological Profile

Research indicates that modifications in ciprofloxacin derivatives can significantly influence their biological activities. The introduction of the benzyloxy group and the benzyl ester may enhance lipophilicity, potentially improving tissue penetration and bioavailability .

Comparative Efficacy

A comparative analysis of various ciprofloxacin derivatives reveals that structural modifications can lead to varying degrees of antibacterial activity:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli | Comments |

|---|---|---|---|

| Ciprofloxacin | 1 | 1 | Standard reference |

| This compound | ≤0.125 | 0.013 | Significantly enhanced activity |

| Other modified derivatives (Compound 4) | 0.25 | 0.5 | Noted for rapid bactericidal action |

Case Studies

Several studies have explored the biological activity of ciprofloxacin derivatives, including this compound:

- Antibacterial Activity : A study demonstrated that this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values significantly lower than those for ciprofloxacin itself .

- Cytotoxicity Tests : In vitro cytotoxicity assays indicated that this compound showed low toxicity levels, making it a promising candidate for further development as an antibiotic .

- Molecular Docking Studies : Molecular docking analyses revealed that the compound binds effectively to bacterial topoisomerases, with binding energies surpassing those observed for ciprofloxacin, suggesting enhanced efficacy .

Research Applications

The unique properties of this compound make it an attractive candidate for various research applications:

- Antibiotic Development : Its potential as a new antibiotic with improved properties compared to existing drugs positions it well for clinical trials aimed at treating resistant bacterial infections.

- Analytical Chemistry : This compound serves as a reference standard in analytical chemistry, aiding in the development of new methods for detecting and quantifying ciprofloxacin derivatives in biological samples.

Q & A

Basic Research Questions

Q. How should experimental designs be structured for synthesizing 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester?

- Methodological Answer : Utilize statistical Design of Experiments (DOE) to optimize reaction parameters (e.g., temperature, catalyst loading, solvent system). DOE minimizes trial-and-error by systematically varying factors and analyzing interactions. For example, fractional factorial designs can identify critical variables affecting yield and purity. Post-synthesis, validate conditions using purity assays (e.g., GC/HPLC >97% as per industrial standards) . Integrate computational reaction path searches (quantum chemical calculations) to predict feasible pathways before lab validation, reducing development time .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer : Combine NMR (¹H/¹³C) for structural elucidation, HPLC for purity assessment (>97% threshold as in reagent catalogs), and mass spectrometry for molecular weight confirmation. Thermal stability can be assessed via differential scanning calorimetry (DSC), referencing melting point data (e.g., 62–64°C for benzyloxy-isothiocyanate derivatives) to infer handling conditions . Purity validation should align with GC/HPLC protocols used for boronic acid esters in synthetic workflows .

Q. What is the scientific rationale for defluorination and benzyloxy substitution in ciprofloxacin derivatives?

- Methodological Answer : Defluorination alters pharmacokinetics by reducing fluorine’s electronegativity, potentially improving membrane permeability. Benzyloxy groups may enhance lipophilicity or target binding. Methodologically, compare parent and modified compounds via:

- Structure-Activity Relationship (SAR) : Test antimicrobial activity against Gram-negative/Gram-positive strains.

- Computational docking : Predict interactions with DNA gyrase using molecular modeling tools .

- Solubility assays : Measure partition coefficients (logP) to quantify hydrophobicity changes.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Answer : Apply multi-scale modeling to bridge discrepancies:

- Quantum mechanics/molecular mechanics (QM/MM) : Simulate drug-enzyme interactions to identify binding affinities under physiological conditions.

- Pharmacokinetic (PK) modeling : Predict bioavailability differences due to ester hydrolysis rates or metabolic pathways.

- Experimental validation : Use LC-MS to quantify metabolite profiles in serum vs. cell culture, correlating with computational predictions .

Q. What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?

- Methodological Answer : Implement reaction engineering principles:

- Continuous flow reactors : Enhance heat/mass transfer for benzylation steps, reducing side reactions.

- Membrane separation technologies : Purify intermediates via nanofiltration (referencing CRDC subclass RDF2050104) .

- DoE-guided optimization : Use response surface methodology (RSM) to maximize yield while maintaining >97% purity .

Q. How does the benzyl ester moiety influence stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Forced degradation : Expose the compound to acidic/alkaline buffers (pH 1–13) and analyze degradation products via LC-MS.

- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (e.g., referencing mp data for benzyloxy-phenylboronic acids) .

- Real-time stability : Store under ICH guidelines (25°C/60% RH) and monitor ester hydrolysis via periodic HPLC .

Q. What advanced statistical methods address variability in antimicrobial susceptibility testing results?

- Methodological Answer : Apply Bayesian hierarchical models to account for inter-lab variability. Use:

- Minimum Inhibitory Concentration (MIC) meta-analysis : Pool data from multiple studies, adjusting for strain-specific resistance mechanisms.

- Machine learning : Train classifiers on structural descriptors (e.g., substituent electronegativity, steric bulk) to predict activity outliers .

Data Contradiction and Validation

Q. How to reconcile conflicting data on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer :

- Solvent screening : Use high-throughput solubility platforms with automated titration (e.g., Chemspeed).

- Molecular dynamics (MD) simulations : Model solvation shells to explain preferential solubility in solvents like DMSO vs. hexane.

- Cross-validate : Compare experimental solubility with COSMO-RS predictions .

Q. What protocols ensure reproducibility in synthetic routes across different laboratories?

- Methodological Answer :

- Standardized SOPs : Detail exact reagent grades (e.g., >97% GC-certified boronic acids) and equipment calibration .

- Round-robin testing : Collaborate with multiple labs to validate yields/purity under identical conditions.

- Open-access data sharing : Publish raw NMR/HPLC files in repositories for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.